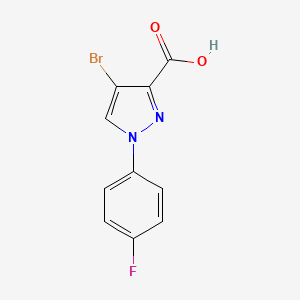

4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O2/c11-8-5-14(13-9(8)10(15)16)7-3-1-6(12)2-4-7/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVBKMGQINVBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156392-56-1 | |

| Record name | 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H6BrFN2O2, with a molecular weight of 285.07 g/mol. The compound features a pyrazole ring substituted with a bromine atom at the 4-position and a 4-fluorophenyl group at the 1-position, along with a carboxylic acid functional group at the 3-position. This structure enhances its lipophilicity and potential bioactivity due to the presence of electron-withdrawing groups (EWGs) like bromine and fluorine, which can influence its interaction with biological targets .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines.

These values suggest that the compound may be effective in inhibiting tumor growth through mechanisms that could involve apoptosis induction or cell cycle arrest.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies indicate that certain pyrazole compounds can trigger apoptotic pathways in cancer cells, enhancing their anticancer efficacy .

- Anti-inflammatory Effects : Pyrazoles are also recognized for their anti-inflammatory properties, which may contribute to their overall therapeutic profile in cancer treatment .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have demonstrated various biological activities:

- Anti-inflammatory Activity : Pyrazoles have been explored for their ability to reduce inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases .

- Antimicrobial Properties : Some studies suggest that pyrazole compounds exhibit antibacterial and antifungal activities, making them candidates for further research in infectious diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives in detail:

- Study on Antitumor Activity : A recent study screened multiple pyrazole derivatives against different cancer cell lines and found that compounds with similar structures to this compound exhibited substantial cytotoxicity (IC50 values ranging from 0.01 µM to 42.30 µM) across various assays .

- Mechanistic Insights : Research has indicated that these compounds can induce apoptosis through caspase activation and modulation of key signaling pathways involved in cell survival and proliferation .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrazoles reveal that substitutions at specific positions significantly affect their biological activity. For instance, the presence of halogens like bromine and fluorine enhances lipophilicity and receptor binding affinity, which could lead to improved pharmacological profiles .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-3-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and commercial availability.

Substituent Variations and Molecular Properties

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

Substituent Effects on Molecular Weight :

- The 4-fluorophenyl group in the target compound contributes to a higher molecular weight (~285 g/mol) compared to analogs with smaller substituents like prop-2-yn-1-yl (229 g/mol) or propan-2-yl (241 g/mol) .

- The difluoroethyl-substituted compound (254 g/mol) has intermediate weight due to fluorine atoms .

Electronic and Steric Influence: Aryl vs. This could enhance binding affinity in biological targets . Fluorine Effects: Fluorine in the 4-fluorophenyl group (target) may increase lipophilicity and metabolic stability compared to non-fluorinated analogs. The difluoroethyl analog combines fluorine’s electronegativity with alkyl chain flexibility .

Carboxylic Acid Reactivity :

- All analogs share a carboxylic acid group at the 3-position, enabling salt formation, esterification, or amide coupling. This moiety enhances solubility in polar solvents and facilitates derivatization for drug discovery .

Commercial Availability and Stability

- Discontinued Compounds : The difluoroethyl-substituted analog (CAS 1006462-05-0) is listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

- Prop-2-yn-1-yl and Propan-2-yl Analogs : Available through suppliers like Enamine Ltd. (EN300 series), these compounds are likely stable under standard storage conditions .

Preparation Methods

Halogenation and Substitution Approaches

A common approach involves the selective bromination of a pyrazole intermediate followed by coupling with the 4-fluorophenyl moiety. For example, as per a related compound, 3-bromo-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, stock solution preparation and handling details suggest that the bromination is well-controlled to yield the desired regioisomer.

Oxidative Bromination Using Persulfates

A patented method for related pyrazole derivatives involves the use of oxidizing agents such as potassium persulfate to facilitate bromination. The process includes mixing the pyrazole precursor with an oxidizing agent in an organic solvent, heating, acidification, and further reaction steps to complete the bromination. The oxidizing agent is typically used in stoichiometric amounts ranging from 1.0 to 2.0 equivalents, with potassium persulfate being preferred.

Grignard Reagent Carboxylation

The carboxylic acid group can be installed by Grignard reaction followed by carbonation. For instance, halogenated pyrazole intermediates undergo Grignard exchange with reagents like isopropyl magnesium chloride, followed by reaction with carbon dioxide under catalysis (e.g., DBU) to yield the carboxylic acid. This step is crucial for the formation of the 3-carboxylic acid moiety with high selectivity and yield.

Detailed Synthetic Route Example (Adapted from Related Pyrazole Derivatives)

| Step | Reaction Description | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation of N-substituted aminopyrazole | Bromine or iodine, sometimes with hydrogen peroxide; aqueous/ethanol solvent; 15-35 °C | Bromine typically used in stoichiometric amounts; iodine with H2O2 for oxidation |

| 2 | Diazotization and coupling | Sodium nitrite aqueous solution for diazotization; coupling with potassium difluoromethyl trifluoroborate in presence of cuprous oxide | Avoids isomerization; high purity product |

| 3 | Grignard exchange and carbonation | Grignard reagent (isopropyl magnesium chloride or variants); CO2 gas or saturated CO2 solution; catalytic DBU | Yields carboxylic acid group; recrystallization in alcohol/water mixtures for purification |

This three-step sequence achieves high yield (up to 64% overall) and product purity (>99.5%) in related pyrazole carboxylic acids and can be adapted for the 4-bromo-1-(4-fluorophenyl) derivative.

Summary of Key Research Findings

- The use of potassium persulfate as an oxidizing agent enables efficient bromination under mild conditions with controlled stoichiometry.

- Diazotization and coupling with organoboron reagents provide a route to introduce substituents while avoiding isomer formation and maintaining high purity.

- Grignard reagent carboxylation under catalytic conditions yields the carboxylic acid group with good yield and purity, suitable for scale-up.

- Solvent systems and stock solution preparations are optimized to maintain compound stability and solubility for biological or chemical assays.

Q & A

Q. What are the optimal synthetic routes for preparing 4-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-fluorophenyl group, followed by bromination at the pyrazole ring. Key steps include:

- Coupling Reaction : Use arylboronic acids and aryl halides with a Pd(PPh₃)₄ catalyst in a THF/Na₂CO₃ system at 80–100°C to form the biphenyl-pyrazole backbone .

- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0–25°C to introduce the bromine substituent .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl esters) using NaOH/EtOH under reflux .

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄, THF, 80°C | 65–75 | |

| Bromination | NBS, DMF, 0°C | 80–85 |

Q. How is the molecular structure of this compound confirmed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Bond Lengths : C-Br (~1.89 Å) and C-F (~1.35 Å) distances validate substituent positions .

- Dihedral Angles : Pyrazole and fluorophenyl rings typically form angles of 10–15°, indicating planarity .

- Hydrogen Bonding : Carboxylic acid groups form intermolecular O–H···O/N bonds, stabilizing the crystal lattice .

Example SC-XRD Data :

| Parameter | Value | Reference |

|---|---|---|

| R factor | 0.042–0.072 | |

| Mean C–C | 0.004–0.009 Å |

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

Discrepancies may arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. Mitigation strategies include:

- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., -COOH rotation) by acquiring spectra at 25°C vs. -40°C .

- DFT Calculations : Compare experimental SC-XRD geometries with computed structures (B3LYP/6-31G*) to validate substituent orientations .

- Complementary Techniques : Use IR spectroscopy to confirm carboxylic acid dimerization (broad O–H stretch at 2500–3000 cm⁻¹) .

Q. What strategies improve regioselectivity in pyrazole bromination?

Bromination at the 4-position is favored due to electron-withdrawing effects of the carboxylic acid group. To enhance selectivity:

- Directed Bromination : Use Lewis acids (e.g., FeCl₃) to coordinate with the carboxylic acid, directing bromine to the para position .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for electrophilic attack .

- Monitoring : Track reaction progress via LC-MS to terminate at the monobrominated stage .

Q. How can computational methods predict biological activity?

- Docking Studies : Model interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. The fluorophenyl group often enhances binding via hydrophobic interactions .

- QSAR Models : Correlate Hammett σ values of substituents (Br: +0.23, F: +0.06) with IC₅₀ data from similar pyrazole derivatives .

Methodological Considerations

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to GHS warnings (H315: skin irritation; H319: eye damage) .

- Storage : Keep at 2–8°C under inert gas (Ar/N₂) to prevent carboxylic acid degradation .

- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal .

Q. How to optimize reaction yields in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.